Cas no 869973-96-6 ((1-Methyl-1H-pyrazol-3-yl)boronic acid)

(1-Methyl-1H-pyrazol-3-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a methyl group at the 1-position. This compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic structures. Its boronic acid moiety facilitates efficient palladium-catalyzed aryl-aryl bond formation, while the methyl-substituted pyrazole core enhances stability and reactivity. The product is particularly useful in pharmaceutical and agrochemical research for constructing biologically active molecules. It exhibits good solubility in common organic solvents, ensuring compatibility with diverse reaction conditions. Proper handling under inert atmospheres is recommended to maintain stability. Available in high purity, it is suitable for demanding synthetic applications.
(1-Methyl-1H-pyrazol-3-yl)boronic acid structure
869973-96-6 structure
商品名:(1-Methyl-1H-pyrazol-3-yl)boronic acid
CAS番号:869973-96-6
MF:C4H7BN2O2
メガワット:125.921580553055
MDL:MFCD11977279
CID:659864
PubChem ID:53338706

(1-Methyl-1H-pyrazol-3-yl)boronic acid 化学的及び物理的性質

名前と識別子

    • (1-Methyl-1H-pyrazol-3-yl)boronic acid
    • (1-methylpyrazol-3-yl)boronic acid
    • Boronic acid, (1-methyl-1H-pyrazol-3-yl)-
    • Boronic acid, B-(1-methyl-1H-pyrazol-3-yl)-
    • B-(1-Methyl-1H-pyrazol-3-yl)boronic acid (ACI)
    • Boronic acid, (1-methyl-1H-pyrazol-3-yl)- (9CI)
    • 1-Methyl-3-pyrazoleboronic acid
    • EN300-152605
    • SCHEMBL350714
    • CS-0108755
    • 1-Methylpyrazole-3-boronic Acid
    • AS-55550
    • MFCD11977279
    • 869973-96-6
    • WUDMJZRGWGQBQH-UHFFFAOYSA-N
    • 1-METHYLPYRAZOL-3-YLBORONIC ACID
    • AKOS015951002
    • Y10151
    • B-(1-Methyl-1H-pyrazol-3-yl)-boronic acid
    • DTXSID60693457
    • SY026992
    • (1-Methyl-1H-pyrazol-3-yl)boronicacid
    • SB22947
    • 1-Methyl-1H-pyrazol-3-yl)boronic acid
    • 1-methyl-1H-pyrazol-3-ylboronic acid
    • MDL: MFCD11977279
    • インチ: 1S/C4H7BN2O2/c1-7-3-2-4(6-7)5(8)9/h2-3,8-9H,1H3
    • InChIKey: WUDMJZRGWGQBQH-UHFFFAOYSA-N
    • ほほえんだ: OB(C1C=CN(C)N=1)O

計算された属性

  • せいみつぶんしりょう: 126.06000
  • どういたいしつりょう: 126.06
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 101
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.3A^2

じっけんとくせい

  • PSA: 58.28000
  • LogP: -1.90010

(1-Methyl-1H-pyrazol-3-yl)boronic acid セキュリティ情報

(1-Methyl-1H-pyrazol-3-yl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB460541-250 mg
(1-Methyl-1H-pyrazol-3-yl)boronic acid, 95%; .
869973-96-6 95%
250mg
€538.40 2023-04-22
Enamine
EN300-152605-0.1g
(1-methyl-1H-pyrazol-3-yl)boronic acid
869973-96-6
0.1g
$651.0 2023-06-05
Enamine
EN300-152605-5.0g
(1-methyl-1H-pyrazol-3-yl)boronic acid
869973-96-6
5g
$3040.0 2023-06-05
TRC
M235705-100mg
(1-methylpyrazol-3-yl)boronicacid
869973-96-6
100mg
$ 620.00 2022-06-04
TRC
M235705-50mg
(1-methylpyrazol-3-yl)boronicacid
869973-96-6
50mg
$ 375.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M90930-250mg
(1-Methyl-1H-pyrazol-3-yl)boronic acid
869973-96-6 95%
250mg
¥2280.0 2024-07-19
Alichem
A049005636-1g
(1-Methyl-1H-pyrazol-3-yl)boronic acid
869973-96-6 97%
1g
$730.00 2023-08-31
abcr
AB460541-1 g
(1-Methyl-1H-pyrazol-3-yl)boronic acid, 95%; .
869973-96-6 95%
1g
€1,283.00 2023-04-22
eNovation Chemicals LLC
D583728-500mg
BORONIC ACID, B-(1-METHYL-1H-PYRAZOL-3-YL)-
869973-96-6 95%
500mg
$492 2024-05-24
eNovation Chemicals LLC
Y0999763-5g
(1-methylpyrazol-3-yl)boronic acid
869973-96-6 95%
5g
$1500 2024-08-02

(1-Methyl-1H-pyrazol-3-yl)boronic acid 関連文献

(1-Methyl-1H-pyrazol-3-yl)boronic acidに関する追加情報

Comprehensive Overview of (1-Methyl-1H-pyrazol-3-yl)boronic acid (CAS No. 869973-96-6)

(1-Methyl-1H-pyrazol-3-yl)boronic acid (CAS No. 869973-96-6) is a versatile boronic acid derivative widely utilized in pharmaceutical research, organic synthesis, and material science. This compound belongs to the class of heterocyclic boronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and agrochemical development. Its unique structure, featuring a pyrazole ring and a boronic acid functional group, makes it an essential building block for designing biologically active molecules.

In recent years, the demand for (1-Methyl-1H-pyrazol-3-yl)boronic acid has surged due to its applications in targeted drug delivery and cancer therapeutics. Researchers are particularly interested in its role as a proteolysis-targeting chimera (PROTAC) linker, a cutting-edge technology in degradation-based therapies. Additionally, its compatibility with green chemistry principles aligns with the growing emphasis on sustainable synthesis methods. This compound’s stability under mild conditions further enhances its appeal for high-throughput screening and combinatorial chemistry.

The synthesis of 869973-96-6 typically involves palladium-catalyzed borylation of halogenated pyrazoles, followed by purification via recrystallization or column chromatography. Its NMR spectra and HPLC purity data are well-documented, ensuring reproducibility for industrial-scale production. Notably, the compound’s low toxicity profile and high solubility in polar solvents like DMSO and methanol facilitate its integration into bioconjugation strategies.

From an SEO perspective, users frequently search for terms like "buy (1-Methyl-1H-pyrazol-3-yl)boronic acid", "CAS 869973-96-6 supplier", and "pyrazole boronic acid applications". These queries reflect the compound’s commercial relevance and diverse utility. Emerging trends, such as AI-driven molecular design and click chemistry, further amplify interest in this small-molecule reagent. Manufacturers often highlight its batch-to-batch consistency and regulatory compliance (e.g., REACH, GMP) to cater to pharmaceutical clients.

In conclusion, (1-Methyl-1H-pyrazol-3-yl)boronic acid exemplifies the intersection of innovation and practical utility in specialty chemicals. Its role in advancing precision medicine and catalysis underscores its importance in contemporary research. For laboratories seeking reliable building blocks, this compound offers a balance of reactivity, stability, and scalability, making it indispensable for next-generation synthetic workflows.

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Amadis Chemical Company Limited
(CAS:869973-96-6)(1-Methyl-1H-pyrazol-3-yl)boronic acid
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清らかである:99%/99%
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